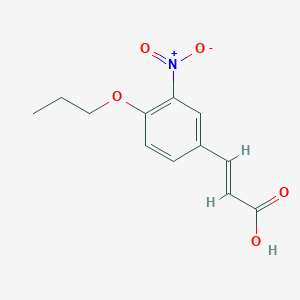![molecular formula C9H11NO3 B7860651 N-[(4-Hydroxyphenyl)methyl]glycine HCl](/img/structure/B7860651.png)
N-[(4-Hydroxyphenyl)methyl]glycine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of glycine, one of the simplest amino acids, with a hydroxyphenyl group attached to the glycine backbone. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl typically involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through a series of chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: N-[(4-Hydroxyphenyl)methyl]glycine HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the hydroxy group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the hydroxy group can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(4-Hydroxyphenyl)methyl]glycine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which N-[(4-Hydroxyphenyl)methyl]glycine HCl exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of reaction products. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can serve as a substrate for various enzymes, leading to the formation of reaction products.
Receptors: It may interact with specific receptors, influencing signaling pathways and cellular responses.
類似化合物との比較
4-Hydroxyphenylglycine (HPG): A non-proteogenic amino acid found in vancomycin and related glycopeptides.
4-Hydroxy-L-phenylglycine: Another phenylglycine derivative with similar applications in organic synthesis and biochemical assays.
特性
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-3-1-7(2-4-8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOQVRZPWJORPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-bromophenyl)methyl]-N-ethylcyclopropanamine](/img/structure/B7860592.png)

![(Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B7860600.png)


![[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B7860618.png)
![[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860644.png)


![4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B7860666.png)

